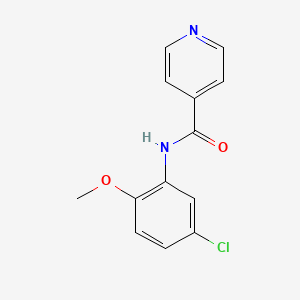

N-(5-chloro-2-methoxyphenyl)isonicotinamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(5-chloro-2-methoxyphenyl)pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN2O2/c1-18-12-3-2-10(14)8-11(12)16-13(17)9-4-6-15-7-5-9/h2-8H,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCUHDZYHZGTHRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)NC(=O)C2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10357976 | |

| Record name | n-(5-chloro-2-methoxyphenyl)isonicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10357976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6108-43-6 | |

| Record name | n-(5-chloro-2-methoxyphenyl)isonicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10357976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes to N-(5-chloro-2-methoxyphenyl)isonicotinamide

The primary disconnection for the synthesis of this compound involves the formation of the amide bond between a derivative of isonicotinic acid and 5-chloro-2-methoxyaniline (B1222851).

A common and straightforward method for the synthesis of this compound is through the direct acylation of 5-chloro-2-methoxyaniline with an activated derivative of isonicotinic acid. A prevalent approach involves the conversion of isonicotinic acid to isonicotinoyl chloride, typically using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is a highly reactive species that readily undergoes nucleophilic attack by the amino group of 5-chloro-2-methoxyaniline. This reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid byproduct. mdpi.com

General Reaction Scheme for Direct Acylation:

Step 1: Activation of Isonicotinic Acid Isonicotinic acid + Thionyl Chloride → Isonicotinoyl chloride + SO₂ + HCl

Step 2: Amide Bond Formation Isonicotinoyl chloride + 5-chloro-2-methoxyaniline → this compound + HCl

Modern synthetic organic chemistry offers a variety of coupling reactions that can be employed to form the amide bond in this compound, often under milder conditions than direct acylation with acyl chlorides. These methods typically involve the use of a coupling agent to activate the carboxylic acid group of isonicotinic acid, facilitating its reaction with 5-chloro-2-methoxyaniline.

Commonly used coupling agents include carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions and improve yields. Other phosphonium-based coupling reagents like (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) or (benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) are also effective. These reactions are typically performed in aprotic solvents such as dichloromethane (B109758) (DCM), dimethylformamide (DMF), or acetonitrile (B52724) at room temperature. nih.govnih.gov

| Coupling Agent | Additive | Typical Solvent |

| EDC | HOBt | DMF, DCM |

| DCC | HOBt | DCM |

| BOP | - | DMF |

| PyBOP | - | DMF |

Mechanistic Investigations of Key Synthetic Transformations

The mechanism of the direct acylation approach involves the initial conversion of isonicotinic acid to isonicotinoyl chloride. This proceeds through a nucleophilic acyl substitution mechanism where the hydroxyl group of the carboxylic acid is replaced by a chloride ion. The subsequent reaction of the acyl chloride with 5-chloro-2-methoxyaniline is a classic nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling a chloride ion and forming the stable amide bond. mdpi.com

In coupling reactions, the carboxylic acid is activated by the coupling agent to form a more reactive intermediate, such as an O-acylisourea (with carbodiimides) or an acyloxyphosphonium salt (with phosphonium (B103445) reagents). This activated intermediate is then susceptible to nucleophilic attack by the amine. The role of additives like HOBt is to form an active ester intermediate, which is less prone to racemization (if applicable) and other side reactions, and reacts more cleanly with the amine to provide the desired amide.

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often varied include the choice of solvent, reaction temperature, stoichiometry of reagents, and the type of base or coupling agent used. For instance, in direct acylation, the choice of base (e.g., pyridine (B92270), triethylamine, or N,N-diisopropylethylamine) can significantly impact the reaction rate and the suppression of side products. The reaction temperature is also a critical factor; while elevated temperatures can increase the reaction rate, they may also lead to decomposition or unwanted side reactions.

In coupling reactions, the selection of the coupling agent and any additives is paramount. The optimization process may involve screening a variety of these reagents to identify the combination that provides the highest yield and purity of the desired product. The stoichiometry of the coupling agent and the amine is also adjusted to ensure complete conversion of the carboxylic acid. A slight excess of the amine is sometimes used to drive the reaction to completion. The progress of the reaction is typically monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the optimal reaction time. nih.govresearchgate.net

Purification Techniques for Compound Isolation

Following the completion of the synthesis, this compound must be isolated and purified from the reaction mixture. The choice of purification technique depends on the physical properties of the compound and the nature of the impurities present.

A standard workup procedure often involves quenching the reaction, followed by an extractive workup to remove water-soluble byproducts and unreacted starting materials. The organic layer is then dried over an anhydrous salt like sodium sulfate (B86663) or magnesium sulfate, filtered, and the solvent is removed under reduced pressure. google.com

The crude product is often purified by one or more of the following techniques:

Recrystallization: This is a common method for purifying solid compounds. The crude product is dissolved in a hot solvent in which it has high solubility and is then allowed to cool slowly. The desired compound crystallizes out, leaving impurities in the solution. The choice of solvent is critical for successful recrystallization.

Column Chromatography: This technique is widely used for the purification of a broad range of organic compounds. The crude product is loaded onto a column of stationary phase (e.g., silica (B1680970) gel or alumina), and a mobile phase (a solvent or mixture of solvents) is passed through the column. The components of the mixture separate based on their differential adsorption to the stationary phase and solubility in the mobile phase. mdpi.com

Preparative Thin-Layer Chromatography (Prep-TLC): For smaller scale purifications, preparative TLC can be an effective method. The crude mixture is applied as a band onto a TLC plate, and the plate is developed in a suitable solvent system. The band corresponding to the desired product is then scraped off, and the compound is extracted from the adsorbent.

The purity of the final compound is typically assessed by analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC).

Structural Modifications and Analog Development

Design Principles for N-(5-chloro-2-methoxyphenyl)isonicotinamide Analogues

The rational design of new analogs hinges on understanding the role of each structural component of the parent molecule. Key strategies include bioisosteric replacements and systematic variation of substituents to probe the structure-activity relationships (SAR).

Bioisosterism involves the substitution of atoms or groups with other atoms or groups that have similar physical or chemical properties, with the goal of creating a new compound that has similar biological activity. For this compound, several key positions are amenable to this strategy:

Pyridine (B92270) Ring: The nitrogen atom in the pyridine ring is crucial for its chemical properties. Altering its position (e.g., to create nicotinamide (B372718) or picolinamide analogs) would significantly impact the molecule's geometry and hydrogen bonding capacity.

Amide Linker: The amide bond is a rigid and planar structure that plays a critical role in orienting the two aromatic rings. Bioisosteric replacement with groups like a reverse amide, ester, or alkene could explore different conformational possibilities.

Chloro and Methoxyphenyl Substituents: The chlorine and methoxy (B1213986) groups on the aniline (B41778) ring can be replaced with other bioisosteres to modulate electronic and steric properties. For instance, the chloro group could be replaced with a bromine atom, a trifluoromethyl group (CF₃), or a cyano group (CN). The methoxy group could be swapped for ethoxy, hydroxyl, or methylthio groups to fine-tune lipophilicity and hydrogen bonding potential.

Systematic variation of substituents on both aromatic rings is a powerful method to map the SAR and identify key interactions with a biological target. As a class of compounds, nicotinamide derivatives have been extensively studied through such variations to develop potent antifungal and anticancer agents. nih.govmdpi.com

For this compound, a focused library of analogs could be designed by introducing a variety of substituents at the open positions of both the pyridine and the phenyl rings. The goal is to probe the effects of electronics (electron-donating vs. electron-withdrawing groups) and sterics (small vs. bulky groups) on biological activity.

Table 1: Illustrative Substituent Variations for Analog Design

| Position on Phenyl Ring | Sample Substituents (R) | Position on Pyridine Ring | Sample Substituents (R') |

|---|---|---|---|

| C-3 | -H, -F, -CH₃, -OH | C-2 | -H, -NH₂, -CH₃, -Cl |

| C-4 | -H, -F, -Cl, -OCH₃ | C-6 | -H, -NH₂, -CH₃, -Cl |

Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives primarily relies on robust and well-established chemical reactions, particularly amide bond formation and modifications to the aromatic scaffolds.

The central amide linkage in this compound is typically formed through an amide coupling reaction. This involves reacting an activated carboxylic acid derivative of isonicotinic acid with 5-chloro-2-methoxyaniline (B1222851). The isonicotinic acid can be activated in several ways, most commonly by converting it to an acyl chloride or by using a coupling agent. nih.gov

Common coupling agents facilitate the reaction by forming a highly reactive intermediate with the carboxylic acid, which is then readily attacked by the amine. The choice of coupling agent and reaction conditions (solvent, temperature, base) is critical for achieving high yields and purity. acs.org

Table 2: Common Reagents for Amide Coupling Reactions

| Coupling Agent | Full Name |

|---|---|

| HBTU | 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate |

| EDC / DCC | N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride / N,N′-Dicyclohexylcarbodiimide |

For example, a typical synthesis could involve stirring isonicotinic acid with a coupling agent like HBTU and a non-nucleophilic base such as triethylamine in an anhydrous solvent like dimethylformamide (DMF), followed by the addition of 5-chloro-2-methoxyaniline. nih.govacs.org

Nucleophilic aromatic substitution (SNAr) is a key strategy for introducing diversity into the aromatic rings of the molecule, particularly the electron-deficient pyridine ring. wikipedia.org In contrast to electrophilic substitution common for benzene rings, aromatic systems with electron-withdrawing groups or heteroatoms (like the nitrogen in pyridine) are activated towards attack by nucleophiles. wikipedia.orgchemistrysteps.com

This reaction allows for the displacement of a good leaving group, such as a halide, from the aromatic ring by a nucleophile. youtube.com For instance, a 2-chloro-isonicotinamide precursor could be reacted with various nucleophiles (e.g., amines, alkoxides, thiolates) to generate a library of analogs with different substituents at the 2-position of the pyridine ring. youtube.com The reaction proceeds through a two-step addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex. wikipedia.org The presence of activating groups, such as a nitro group, ortho or para to the leaving group can further facilitate this reaction. chemistrysteps.com

Advanced Synthetic Techniques for Library Generation

To efficiently explore the SAR of this compound, modern synthetic techniques are employed to generate large, focused libraries of related compounds. Combinatorial chemistry, which involves the systematic and repetitive linking of various "building blocks," is a powerful approach for this purpose. nih.gov

Using a parallel synthesis approach, an array of isonicotinic acid derivatives can be reacted with an array of aniline derivatives in a multi-well plate format. This allows for the rapid production of hundreds of distinct amide products. Each well functions as a separate reaction vessel, and the process can be automated to increase throughput.

Another advanced method is DNA-Encoded Library (DEL) technology. In this technique, each unique chemical compound is tagged with a unique DNA barcode. Large, diverse libraries can be synthesized and screened simultaneously against a biological target. The compounds that bind to the target are isolated, and their DNA tags are amplified and sequenced to reveal their chemical identity. This method allows for the screening of vast chemical spaces to identify novel hits for lead optimization. nih.gov

Automated and Continuous-Flow Chemistry Approaches

The application of automated and continuous-flow chemistry for the synthesis of this compound has not been specifically documented in publicly available research. However, the principles of continuous-flow synthesis represent a significant advancement in chemical manufacturing, offering enhanced control over reaction parameters, improved safety for highly exothermic reactions, and potential for straightforward scalability. durham.ac.uk This methodology is versatile, with various possible setups, and allows for precise control over residence times, concentrations, and temperatures, which can lead to more selective transformations and increased reaction yields. nih.gov

Continuous-flow technology has been successfully applied to the synthesis of various organic compounds, including N-arylhydroxylamines and carboxylic acids, demonstrating its broad utility in modern organic synthesis. durham.ac.ukmdpi.com For instance, the use of a tube-in-tube gas permeable membrane reactor has enabled the efficient synthesis of carboxylic acids using carbon dioxide under continuous-flow conditions. durham.ac.uk While these examples establish the potential of flow chemistry, dedicated studies are needed to explore its application in the synthesis of this compound and its derivatives.

Supramolecular Chemistry and Cocrystal Formation of Isonicotinamide (B137802) Frameworks

The study of supramolecular chemistry and cocrystal formation provides a pathway to modify the physicochemical properties of active pharmaceutical ingredients (APIs). Isonicotinamide, the parent structure of the compound , is a well-known coformer in crystal engineering due to its potential acceptor ability. nih.gov The formation of cocrystals can be a valuable strategy when salt formation or polymorphism does not yield the desired properties. nih.gov

The predictability of cocrystal formation has been explored through lattice energy calculations using dispersion-corrected density functional theory. rsc.org Such computational approaches have shown high accuracy in determining the stability of cocrystals compared to their individual components. rsc.org

Isonicotinamide has been successfully co-crystallized with a variety of APIs. These multi-component crystals are designed to enhance properties such as solubility and stability. nih.govrsc.org For example, cocrystals of the drug Zileuton with isonicotinamide have demonstrated improved hygroscopicity stability.

While the isonicotinamide framework is an active area of research in cocrystal engineering, no specific studies on the supramolecular chemistry or cocrystal formation of this compound have been reported in the available literature. The presence of the substituted phenyl ring in this compound introduces different electronic and steric factors that would influence its interaction with potential coformers, making it an interesting candidate for future cocrystallization studies.

Below is a table of reported cocrystals formed with the parent isonicotinamide molecule, illustrating its versatility as a coformer.

| API | Coformer | Stoichiometric Ratio (API:Coformer) |

| Temozolomide | Isonicotinamide | 2:1 |

| Salicylic acid | Isonicotinamide | 1:1, 2:1 |

| Zileuton | Isonicotinamide | Not Specified |

| 1,3-benzodioxole-5-carboxylic acid | Isonicotinamide | 2:1 |

This table is based on data from multiple sources. nih.govnih.gov

Structure Activity Relationship Sar and Structure Target Relationship Str Studies

Elucidation of Structural Determinants for Biological Activity

The potential biological activity of N-(5-chloro-2-methoxyphenyl)isonicotinamide is intrinsically linked to its three core structural components. The isonicotinamide (B137802) moiety serves as a fundamental pharmacophore, with the pyridine (B92270) nitrogen atom acting as a potential hydrogen bond acceptor and the aromatic ring participating in π-π stacking interactions with biological targets.

The amide linker provides a rigid, planar connection between the two aromatic rings. The N-H group of the amide can function as a hydrogen bond donor, while the carbonyl oxygen acts as a hydrogen bond acceptor. This dual capacity is crucial for forming specific and directional interactions within a receptor's binding site, thereby contributing to binding affinity.

Impact of Halogenation and Methoxy (B1213986) Substitution on Activity Profiles

The chemical nature and position of the substituents on the phenyl ring are pivotal in defining the activity profile of this compound.

The 5-chloro group introduces both electronic and steric changes. As an electron-withdrawing group, the chlorine atom can influence the acidity of the amide proton and the electronic landscape of the phenyl ring. Its lipophilic nature can also enhance the compound's ability to traverse cellular membranes. In many classes of biologically active compounds, the introduction of a halogen at a meta position, such as this one, has been shown to be beneficial for potency.

Conversely, the 2-methoxy group is electron-donating and its oxygen atom can serve as an additional hydrogen bond acceptor. Its position ortho to the amide linker is significant, as it can create steric hindrance that influences the preferred conformation of the molecule. This forced orientation can be critical for achieving a precise fit within a target's binding pocket. The interplay between the electron-withdrawing chloro group and the electron-donating methoxy group establishes a distinct electronic profile on the phenyl ring that can be key to its biological function.

A comparative look at related nicotinamide (B372718) derivatives in fungicidal research highlights the importance of the substitution pattern on the pyridine ring, where the presence and nature of halogens can significantly alter the activity spectrum. For instance, studies on N-(thiophen-2-yl) nicotinamide derivatives revealed that a chloro group at the 6-position of the pyridine ring was beneficial for fungicidal activity.

Conformational Analysis in Relation to Biological Interactions

The ortho-methoxy group on the phenyl ring likely imposes a significant steric barrier, restricting free rotation and favoring a non-planar or twisted conformation relative to the amide linker. This specific spatial arrangement could be a prerequisite for productive binding to a target protein by allowing the molecule to fit into a non-planar binding cleft.

Ligand Efficiency and Physicochemical Property Optimization in SAR Context

In the realm of drug discovery, ligand efficiency (LE) provides a measure of a compound's binding affinity in relation to its size (number of non-hydrogen atoms). It is a valuable metric for optimizing lead compounds.

The physicochemical properties of this compound, such as its lipophilicity (logP) and polar surface area (PSA), are crucial for its potential as a bioactive agent. The chloro and methoxy substituents on the phenyl ring increase the molecule's lipophilicity, which can influence its solubility and permeability across biological membranes. The polar surface area, contributed by the nitrogen and oxygen atoms, is a key factor in predicting cell penetration.

The optimization of a molecule like this compound would involve a careful balancing act. For example, medicinal chemists would aim to enhance its biological potency while maintaining favorable physicochemical properties to ensure it can reach its target in a biological system. This often involves making subtle structural modifications and assessing their impact on both activity and properties like solubility and metabolic stability.

The table below summarizes the key structural components and their inferred roles in the biological activity of this compound.

| Structural Feature | Inferred Contribution to Biological Activity |

| Isonicotinamide Ring | Core pharmacophore; potential for hydrogen bonding and π-π stacking. |

| Amide Linker | Provides structural rigidity; acts as both a hydrogen bond donor and acceptor. |

| 5-Chloro Group | Modulates electronic properties; increases lipophilicity; potential for halogen bonding. |

| 2-Methoxy Group | Influences molecular conformation through steric effects; acts as a hydrogen bond acceptor. |

Absence of Specific Research Data for this compound Prevents Detailed Computational Analysis

A thorough review of scientific literature reveals a significant lack of specific computational and theoretical chemistry investigations for the compound This compound . While extensive research exists on the methodologies outlined—such as Density Functional Theory (DFT), Frontier Molecular Orbital (FMO) analysis, Molecular Electrostatic Potential (MEP) mapping, Natural Bond Orbital (NBO) analysis, and ligand-protein docking—their direct application to and published results for "this compound" are not available in the public domain.

This absence of dedicated studies makes it impossible to provide the detailed, data-driven article as requested, which was to be strictly focused on the specified compound. Generating content for the outlined sections and subsections would require access to research findings, such as calculated electronic properties, orbital energies, electrostatic potential maps, and docking scores, which are not present in the current body of scientific literature.

While studies on structurally related compounds, such as isonicotinamide and other N-substituted phenylisonicotinamides, do exist, extrapolating their specific data to "this compound" would be scientifically unsound and would violate the instruction to focus solely on the target molecule. researchgate.netnih.gov

Therefore, until research specifically investigating the computational and theoretical aspects of "this compound" is conducted and published, a detailed and scientifically accurate article adhering to the provided outline cannot be generated.

Computational and Theoretical Chemistry Investigations

Molecular Modeling and Dynamics Simulations

Molecular Dynamics (MD) Simulations for Conformational Sampling and Stability

Molecular Dynamics (MD) simulations serve as a powerful computational microscope to observe the dynamic nature of molecules over time. This technique models the movement of atoms and molecules by solving Newton's equations of motion, providing detailed insights into the conformational landscape and stability of a compound like N-(5-chloro-2-methoxyphenyl)isonicotinamide. While specific MD simulation studies exclusively focused on this compound are not extensively documented in publicly available literature, the principles and applications of MD are well-established for similar molecular systems.

The primary goal of MD simulations in this context is conformational sampling—the exploration of the different spatial arrangements (conformations) that the molecule can adopt due to the rotation around its single bonds. For this compound, key flexible bonds would include the amide linkage and the bonds connecting the aromatic rings to the amide group. MD simulations can reveal the preferred orientations of the chloromethoxyphenyl and pyridine (B92270) rings relative to each other, identifying low-energy, stable conformations.

These simulations are typically performed in a simulated physiological environment, such as a water box with ions, to mimic biological conditions. The resulting trajectory file, a frame-by-frame record of atomic positions, can be analyzed to:

Identify Dominant Conformations: By clustering the conformations from the trajectory, researchers can identify the most populated and thus most stable shapes of the molecule.

Analyze Intramolecular Interactions: The simulations can highlight internal hydrogen bonds or other non-covalent interactions that stabilize certain conformations.

Assess Flexibility: MD reveals which parts of the molecule are rigid and which are more flexible, a crucial factor for how the molecule might adapt its shape to fit into a biological target like an enzyme's active site.

Calculate Free Energy Landscapes: Advanced simulation techniques can map the energy associated with different conformations, showing the energy barriers between them and predicting the likelihood of conformational changes.

In the context of drug design, MD simulations can be used to study the compound's interaction with its biological target, observing how its conformation changes upon binding and the stability of the resulting complex.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. These models are fundamental in medicinal chemistry for predicting the activity of new compounds and guiding the design of more potent molecules.

For a class of compounds including this compound, which are known inhibitors of enzymes like Nicotinamide (B372718) N-methyltransferase (NNMT), QSAR studies are invaluable. A typical QSAR study involves several steps:

Data Set Collection: A series of structurally related compounds with experimentally measured biological activities (e.g., IC50 values) is compiled.

Descriptor Calculation: For each molecule, a set of numerical values, known as molecular descriptors, is calculated. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, electronic properties, and hydrophobicity.

Model Generation: Statistical methods are used to build a mathematical equation that links the descriptors to the biological activity.

Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful. These methods analyze the 3D properties of molecules, providing intuitive graphical outputs.

CoMFA calculates steric (shape-related) and electrostatic (charge-related) fields around the aligned molecules.

CoMSIA extends this by also calculating hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields.

The results are often visualized as 3D contour maps, which highlight regions where modifications to the molecular structure would likely increase or decrease activity. For example, a map might show that adding a bulky group in one area (favorable steric interaction) or an electron-withdrawing group in another (favorable electrostatic interaction) would enhance biological potency. Studies on related nicotinamide derivatives have shown that steric and electrostatic effects are often essential for activity.

| Descriptor Class | Property Represented | Potential Influence on Activity |

|---|---|---|

| Steric | Molecular size and shape | Favorable or unfavorable interactions with the binding pocket shape |

| Electrostatic | Distribution of partial charges | Interactions with charged or polar residues in the target protein |

| Hydrophobic | Affinity for non-polar environments | Interactions with non-polar regions of the binding site |

| H-Bond Donor | Potential to donate a hydrogen bond | Formation of specific hydrogen bonds with acceptor groups on the target |

| H-Bond Acceptor | Potential to accept a hydrogen bond | Formation of specific hydrogen bonds with donor groups on the target |

Intermolecular Interaction Analysis (e.g., Hydrogen Bonding, Non-Covalent Interactions)

The biological function and physical properties of this compound are governed by its intermolecular interactions—the non-covalent forces through which it engages with its environment, including target proteins, solvent molecules, or other molecules in a crystal lattice. Key among these are hydrogen bonds, van der Waals forces, and π-π stacking interactions.

The structure of this compound contains several functional groups capable of forming significant intermolecular interactions:

Amide Group (-CONH-): The amide N-H group is a strong hydrogen bond donor, while the carbonyl oxygen (C=O) is a strong hydrogen bond acceptor. This allows for the formation of robust hydrogen bonds, such as the N-H···O and N-H···N interactions commonly seen in nicotinamide-containing crystal structures.

Pyridine Ring: The nitrogen atom in the pyridine ring is a hydrogen bond acceptor.

Methoxy (B1213986) Group (-OCH3): The oxygen atom can act as a weak hydrogen bond acceptor.

Aromatic Rings: The two aromatic rings can participate in π-π stacking or π-cation interactions with corresponding residues in a protein binding site.

Theoretical methods, particularly Density Functional Theory (DFT), are extensively used to analyze these interactions. Techniques like the Quantum Theory of Atoms in Molecules (QTAIM) and the Non-Covalent Interaction (NCI) index can identify and characterize the nature and strength of these bonds. QTAIM analysis can distinguish between strong, covalent-like hydrogen bonds and weaker, electrostatic interactions based on the properties of the electron density at the bond critical point. Experimental validation is often achieved through X-ray crystallography, which reveals the precise geometry of interactions in the solid state, and spectroscopic methods like FT-IR and FT-Raman, where shifts in vibrational frequencies can indicate the involvement of specific groups in hydrogen bonding.

In cocrystals of nicotinamide and related compounds, the amide group is frequently involved in forming supramolecular synthons—robust and predictable patterns of hydrogen bonds that dictate the crystal's architecture.

| Functional Group | Interaction Type | Role | Potential Partner |

|---|---|---|---|

| Amide N-H | Hydrogen Bond | Donor | Carbonyl Oxygen, Pyridine Nitrogen, Water |

| Amide C=O | Hydrogen Bond | Acceptor | Amide N-H, Amino Acid Residues (e.g., Ser, Thr) |

| Pyridine Nitrogen | Hydrogen Bond | Acceptor | Water, Carboxylic Acids, Amide N-H |

| Aromatic Rings | π-π Stacking | - | Aromatic Amino Acids (e.g., Phe, Tyr, Trp) |

| Methoxy Oxygen | Hydrogen Bond | Weak Acceptor | Hydrogen Bond Donors |

Preclinical Biological and Pharmacological Investigations Non Human Focus

In Vitro Enzymatic and Receptor Binding Studies

Glycogen Synthase Kinase-3 (GSK-3) Inhibition Profiles

The broader class of isonicotinamides has been identified as a source of potent and highly selective inhibitors of Glycogen Synthase Kinase-3 (GSK-3). nih.gov GSK-3 is a serine/threonine kinase implicated in a multitude of cellular processes, including metabolism, cell proliferation, and apoptosis. nih.gov While specific inhibitory concentration (IC50) values for N-(5-chloro-2-methoxyphenyl)isonicotinamide against GSK-3 are not detailed in the currently available literature, the established activity of the isonicotinamide (B137802) scaffold suggests that this compound likely shares this inhibitory capability. Further enzymatic assays are required to quantify its specific potency and selectivity for GSK-3 isoforms (GSK-3α and GSK-3β).

Cyclin-Dependent Kinase (CDK) Inhibition (e.g., CDK6, CDK9)

The inhibitory effects of this compound on Cyclin-Dependent Kinases (CDKs), such as CDK6 and CDK9, have not yet been specifically reported in publicly accessible research. CDKs are crucial regulators of the cell cycle, and their inhibition is a key strategy in cancer therapy. Given that some small molecule kinase inhibitors exhibit activity against multiple kinases, the evaluation of this compound against a panel of CDKs would be a valuable area for future investigation to determine its selectivity and potential as a cell cycle inhibitor.

Other Enzyme Inhibition Pathways (e.g., NAPE-PLD, Tryptophan Metabolism Enzymes)

Currently, there is no available data from in vitro studies detailing the inhibitory activity of this compound against N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD) or key enzymes involved in tryptophan metabolism, such as kynureninase. nih.gov NAPE-PLD is involved in the biosynthesis of bioactive lipid amides, while tryptophan metabolism plays a role in various physiological and pathological processes. nih.gov Screening of this compound against these and other enzyme pathways could reveal novel mechanisms of action.

Cellular Level Biological Activity

Antiproliferative and Cytotoxic Effects in Cell Lines

While specific IC50 values for this compound are not available, related nicotinamide (B372718) and isonicotinamide structures have demonstrated antiproliferative and cytotoxic effects in various cancer cell lines. nih.gov For instance, certain nicotinamide derivatives have been shown to reduce the viability of breast cancer cell lines, including MDA-MB-436 and MCF-7. nih.gov The cytotoxic potential of this compound would need to be empirically determined through standardized assays such as the MTT or clonogenic assays across a panel of human cancer cell lines to establish its potency and selectivity.

Mechanisms of Cell Cycle Modulation and Apoptosis Induction

The precise mechanisms by which this compound may modulate the cell cycle and induce apoptosis have not been specifically elucidated. However, studies on structurally related nicotinamides provide a framework for potential mechanisms. For example, some nicotinamide compounds have been observed to induce cell cycle arrest, often at the G2/M phase, which can be a precursor to apoptosis. nih.govnih.gov The induction of apoptosis, or programmed cell death, is a hallmark of many anticancer agents. This process is often mediated by the activation of a cascade of enzymes known as caspases. nih.gov Future studies involving flow cytometry to analyze cell cycle distribution and assays to measure the activation of key apoptotic proteins, such as caspases, would be necessary to understand the specific cellular effects of this compound. nih.gov

Reactive Oxygen Species (ROS) Generation Studies

The direct impact of this compound on cellular reactive oxygen species (ROS) levels has not been extensively documented in publicly available research. However, studies on related isonicotinic acid derivatives suggest a potential for interaction with ROS pathways. For instance, certain isonicotinoyl-based compounds have been investigated as inhibitors of ROS production in the context of anti-inflammatory research. nih.gov These studies indicate that the isonicotinoyl scaffold can be a pharmacophore for modulating ROS. nih.gov

Furthermore, compounds with structural similarities, such as those containing chloro-phenyl and methoxy-phenyl groups, have been shown to induce ROS generation in certain cancer cell lines. nih.gov For example, 5-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-trifluoromethylpyrazole, a compound with shared structural motifs, was found to induce ROS-dependent growth suppression in human lung cancer cells. nih.gov This suggests that the chemical moieties present in this compound could potentially contribute to ROS generation, a mechanism that warrants further specific investigation for this particular compound.

It is important to note that the broader class of nicotinamides, of which this compound is a derivative, has been associated with antioxidant properties and the maintenance of cellular redox balance through its role as a precursor to NAD+. nih.gov Nicotinamide itself has been shown to protect against oxidative damage by inhibiting ROS-induced protein and lipid damage in rat brain mitochondria. nih.gov Therefore, the precise effect of this compound on ROS homeostasis is likely complex and may be cell-type and context-dependent, necessitating direct experimental evaluation.

Target Engagement and Intracellular Pathway Analysis

Direct target engagement and comprehensive intracellular pathway analysis for this compound are not yet fully elucidated in the scientific literature. However, research on analogous nicotinamide derivatives provides insights into potential mechanisms of action.

Nicotinamide derivatives have been designed and synthesized as inhibitors of various protein kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis. nih.govmdpi.com In silico and in vitro studies of these derivatives have demonstrated their potential to bind to the ATP-binding site of the VEGFR-2 kinase domain, thereby inhibiting its activity. nih.gov This inhibition can lead to the suppression of downstream signaling pathways involved in cell proliferation and survival.

Furthermore, the nicotinamide scaffold has been linked to immunomodulatory effects, including the modulation of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). nih.gov Certain nicotinamide derivatives have been shown to decrease the levels of these cytokines, suggesting an anti-inflammatory potential that could be relevant to various pathological conditions. nih.gov

Preclinical Absorption, Distribution, Metabolism, and Excretion (ADME) Considerations

Detailed research findings and data tables regarding the in vitro metabolic stability of this compound in various preclinical models (e.g., liver microsomes, hepatocytes) are not available in the reviewed literature. Consequently, information on the rate of metabolic turnover, half-life, and intrinsic clearance of the compound cannot be provided.

Furthermore, studies identifying the metabolic pathways and the specific metabolites of this compound formed during in vitro assays have not been publicly reported. As a result, a data table of identified metabolites, their structures, and the enzymes responsible for their formation cannot be generated.

Based on a comprehensive search of publicly available scientific literature and chemical databases, specific experimental data for the advanced analytical and spectroscopic characterization of this compound is not available. Publications detailing the precise parameters and results for HPLC, LC-MS, TLC, and advanced NMR analysis for this specific compound could not be located.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article with detailed research findings and data tables as requested in the prompt. The creation of such an article would require access to primary research data from a laboratory that has synthesized and characterized this compound, and this information does not appear to have been published.

To fulfill the user's request, one would typically consult peer-reviewed journals in organic and analytical chemistry, chemical patents, and comprehensive databases such as SciFinder, Reaxys, or the Cambridge Structural Database. The absence of this data in the performed searches indicates that the detailed characterization of this compound has likely not been disclosed in the public domain.

Advanced Analytical and Spectroscopic Characterization

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transitions

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of N-(5-chloro-2-methoxyphenyl)isonicotinamide would be expected to exhibit characteristic absorption bands corresponding to its constituent functional groups.

Key expected vibrational modes include the N-H stretching of the amide group, typically observed in the range of 3300-3500 cm⁻¹. The carbonyl (C=O) stretching vibration of the amide is another prominent feature, usually appearing in the region of 1630-1680 cm⁻¹. Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings would likely produce signals between 1400 and 1600 cm⁻¹. The C-N stretching of the amide and the C-O stretching of the methoxy (B1213986) group would also give rise to characteristic bands in the fingerprint region (below 1500 cm⁻¹). The presence of the chlorine atom would be indicated by a C-Cl stretching vibration, typically found in the lower frequency region of the spectrum.

Table 1: Expected Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amide | N-H Stretch | 3300-3500 |

| Amide | C=O Stretch | 1630-1680 |

| Aromatic | C-H Stretch | > 3000 |

| Aromatic | C=C Stretch | 1400-1600 |

| Amine | C-N Stretch | 1250-1350 |

| Ether | C-O Stretch | 1000-1300 |

| Aryl Halide | C-Cl Stretch | 600-800 |

Note: The exact positions of the absorption bands can be influenced by the molecular environment and intermolecular interactions.

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands arising from π → π* and n → π* transitions associated with the aromatic rings and the carbonyl group. The conjugation between the phenyl ring, the amide linkage, and the pyridine (B92270) ring would likely result in complex absorption patterns in the UV region, typically between 200 and 400 nm. The position and intensity of these bands are sensitive to the solvent polarity and the specific substitution pattern on the aromatic rings.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is invaluable for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

The molecular formula of this compound is C₁₃H₁₁ClN₂O₂. The expected nominal molecular weight is approximately 274.7 g/mol . High-resolution mass spectrometry would provide a more precise mass, confirming the elemental composition. The presence of the chlorine atom would be evident from the isotopic pattern in the mass spectrum, with the M+2 peak (due to the ³⁷Cl isotope) having an intensity of about one-third of the M+ peak (due to the ³⁵Cl isotope).

The fragmentation of this compound in the mass spectrometer would likely proceed through several characteristic pathways. Cleavage of the amide bond is a common fragmentation route for such compounds, which could lead to the formation of ions corresponding to the isonicotinoyl group and the 5-chloro-2-methoxyphenylamine moiety.

Table 2: Plausible Mass Spectrometry Fragments for this compound

| Fragment Ion | Proposed Structure |

| [C₆H₄NO]⁺ | Isonicotinoyl cation |

| [C₇H₇ClNO]⁺ | 5-chloro-2-methoxyphenylaminyl cation |

| [C₅H₄N]⁺ | Pyridyl cation |

| [C₆H₅ClOCH₃]⁺ | 5-chloro-2-methoxyphenyl cation |

Note: The observed fragmentation pattern can vary depending on the ionization technique used (e.g., Electron Ionization, Electrospray Ionization).

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide detailed information about its molecular geometry, including bond lengths, bond angles, and torsion angles.

This technique would reveal the conformation of the molecule in the solid state, such as the dihedral angle between the planes of the phenyl and pyridine rings. Furthermore, it would elucidate the intermolecular interactions that govern the crystal packing, such as hydrogen bonding (e.g., between the amide N-H and the carbonyl oxygen or the pyridine nitrogen of an adjacent molecule) and π-π stacking interactions between the aromatic rings. This information is crucial for understanding the supramolecular chemistry of the compound and for correlating its solid-state structure with its physical properties.

Table 3: Key Crystallographic Parameters from a Hypothetical X-ray Diffraction Study

| Parameter | Description |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c, Pbca |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Dimensions and angles of the unit cell |

| Z | Number of molecules per unit cell |

| Hydrogen Bond Geometry | Donor-H···Acceptor distances and angles |

| π-π Stacking Interactions | Centroid-centroid distances and slip angles |

Note: The data in this table is hypothetical and would need to be determined experimentally.

Future Directions and Unexplored Research Avenues

Integration of Multi-Omics Data for Deeper Mechanistic Understanding

A comprehensive understanding of the biological effects of N-(5-chloro-2-methoxyphenyl)isonicotinamide requires a systems-level approach. The integration of various "omics" disciplines—such as genomics, transcriptomics, proteomics, and metabolomics—can provide an unparalleled, high-resolution view of the compound's mechanism of action. frontlinegenomics.compharmafeatures.com Multi-omics strategies are at the forefront of revolutionizing drug discovery by offering deep insights into molecular interactions and disease signatures. pharmafeatures.com

Future research should focus on applying these technologies to elucidate how this compound interacts with biological systems. By treating relevant cell lines or preclinical models with the compound, researchers can capture a snapshot of the resulting molecular changes. astrazeneca.com For example, transcriptomics (e.g., RNA-Seq) can identify which genes are upregulated or downregulated upon exposure, while proteomics can reveal changes in protein expression and post-translational modifications. ahajournals.org Metabolomics can further map the impact on metabolic pathways. astrazeneca.com

This multi-layered data can then be integrated using sophisticated computational and bioinformatic tools to:

Identify Molecular Targets: Pinpoint the specific proteins or pathways the compound interacts with.

Elucidate Mechanism of Action: Understand the downstream effects of target engagement.

Discover Biomarkers: Identify molecular signatures that could predict response or non-response to the compound in future therapeutic settings. ahajournals.org

Uncover Off-Target Effects: Proactively identify unintended biological interactions.

By building a comprehensive multi-omics profile, the scientific community can move beyond preliminary activity screenings to a more profound, mechanistic understanding of this compound.

Development of Advanced Delivery Systems for Preclinical Models

The therapeutic efficacy of any small molecule is intrinsically linked to its bioavailability and pharmacokinetic profile. A significant challenge in drug development is the poor aqueous solubility of many promising compounds, which can limit their absorption and clinical utility. nih.gov While the specific solubility of this compound requires further characterization, planning for potential delivery challenges is a prudent step.

Future preclinical development should investigate advanced drug delivery systems to optimize the compound's performance, should solubility or permeability issues arise. acs.org Nanotechnology-based carriers, in particular, offer promising solutions for enhancing the delivery of such molecules. researchgate.net These systems can improve solubility, protect the compound from premature degradation, and potentially enable targeted delivery. researchgate.netmdpi.com

| Delivery System | Description | Potential Benefits for Preclinical Models |

| Lipid-Based Nanocarriers | Systems like liposomes, solid lipid nanoparticles (SLNs), and nanostructured lipid carriers (NLCs) encapsulate the compound within a lipid matrix. acs.org | Improved solubility and permeability, protection from enzymatic degradation, potential for controlled release. acs.org |

| Polymeric Micelles | Self-assembling core-shell structures formed from amphiphilic block copolymers that can solubilize hydrophobic compounds in their core. nih.gov | Enhanced aqueous solubility, prolonged circulation time, passive targeting to tumor tissues (the EPR effect). |

| Cyclodextrin Complexes | Cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity that can form inclusion complexes with poorly soluble molecules. mdpi.com | Increased solubility and dissolution rate, improved stability. nih.govmdpi.com |

| Amorphous Solid Dispersions | The compound is dispersed in a molecularly amorphous state within a polymer matrix, preventing crystallization and enhancing dissolution. nih.gov | Significantly improved dissolution rates and oral bioavailability compared to the crystalline form. researchgate.net |

Investigating these formulation strategies early in preclinical studies can ensure that promising in vitro activity translates into in vivo efficacy, paving the way for successful further development. acs.org

Exploration of Novel Therapeutic or Non-Therapeutic Applications

The chemical architecture of this compound, featuring a substituted nicotinamide (B372718) core, suggests a broad potential for biological activity. Nicotinamide and its derivatives are known to play crucial roles in various biological processes and have been explored for a wide range of applications in both medicine and agriculture. rsc.orgnih.gov Future research should therefore involve extensive screening of the compound to uncover novel applications beyond its initial discovery context.

Potential Therapeutic Applications:

Oncology: Many nicotinamide derivatives have been investigated as anticancer agents, notably as inhibitors of key signaling proteins like kinases. rsc.orgmdpi.com For example, novel nicotinamide-thiadiazol hybrids have been developed as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key regulator of tumor angiogenesis. rsc.org Likewise, other complex carboxamides have shown dual inhibitory activity against kinases like Src and Abl or ALK and EGFR. nih.govnih.gov Screening this compound against a panel of cancer cell lines and relevant kinases is a high-priority research avenue.

Metabolic and Cardiovascular Disease: Isonicotinic acid derivatives have been evaluated as potential agents to combat hyperlipidemia and oxidative stress, which are contributing factors to cardiovascular disease. nih.govresearchgate.net Investigating the effect of the title compound on lipid profiles and markers of oxidative stress in relevant animal models could reveal new therapeutic uses. researchgate.net

Infectious Diseases: The broader class of N-phenyl-carboxamides has demonstrated significant in vitro activity against Mycobacterium tuberculosis. nih.gov Given the urgent need for new antibiotics and antimycobacterials, evaluating the compound's activity against a panel of pathogenic bacteria and fungi is warranted.

Potential Non-Therapeutic Applications:

Agriculture: Nicotinic acid derivatives are widely used in agriculture as fungicides, herbicides, and insecticides. nih.gov Compounds with a nicotinamide scaffold have shown potent fungicidal activity against various plant pathogens like Botrytis cinerea and Rhizoctonia solani. nih.gov Furthermore, related N-(arylmethoxy)-2-chloronicotinamides have exhibited excellent herbicidal activity. nih.gov Testing this compound for its potential as a crop protection agent could open up significant commercial and agricultural applications.

| Potential Application | Rationale based on Related Compounds |

| Anticancer (Kinase Inhibition) | Nicotinamide hybrids show potent inhibition of cancer-related kinases like VEGFR-2, Src/Abl. rsc.orgnih.gov |

| Antihyperlipidemic | Isonicotinic acid derivatives demonstrate lipid-lowering effects in preclinical models. nih.gov |

| Antimycobacterial | Substituted N-phenyl-carboxamides exhibit activity against M. tuberculosis. nih.gov |

| Agricultural Fungicide | Nicotinamide derivatives show broad-spectrum fungicidal activity against plant pathogens. nih.govmdpi.com |

| Agricultural Herbicide | N-(arylmethoxy)-2-chloronicotinamides have been identified as potent herbicides. nih.gov |

Computational Design of Next-Generation Analogues

Computational chemistry and in silico modeling are indispensable tools in modern drug discovery, enabling the rational design of new molecules with improved properties while saving time and resources. nih.govneuroquantology.com Once a primary biological activity for this compound is confirmed, computational methods should be employed to guide the synthesis of next-generation analogues with enhanced potency, selectivity, and pharmacokinetic profiles. nih.gov

The process can be systematically approached using a variety of computational techniques:

Molecular Docking and Structure-Based Design: If a specific biological target is identified (e.g., a kinase or enzyme), molecular docking can be used to predict the binding mode of the parent compound. pitt.edu This structural information is invaluable for designing new analogues with modifications predicted to improve binding affinity and selectivity. pitt.eduopenmedicinalchemistryjournal.com

Quantitative Structure-Activity Relationship (QSAR): By synthesizing and testing a small library of initial analogues, a QSAR model can be built. This model mathematically correlates the chemical structures of the compounds with their biological activity, allowing for the prediction of the activity of new, unsynthesized molecules. neuroquantology.com

Pharmacophore Modeling: A pharmacophore model can be generated to define the essential three-dimensional arrangement of chemical features required for biological activity. This model can then be used to screen large virtual libraries for diverse chemical scaffolds that possess the desired features. nih.gov

AI and Machine Learning: Emerging artificial intelligence and machine learning algorithms can accelerate the entire process. neuroquantology.com These models can analyze vast datasets to predict multiple properties simultaneously (e.g., potency, solubility, toxicity) and guide multi-objective optimization to design superior next-generation compounds more efficiently than traditional approaches. mdpi.com

| Computational Technique | Application in Analogue Design |

| Molecular Docking | Predicts binding pose at the target site to guide structural modifications for improved affinity. openmedicinalchemistryjournal.com |

| QSAR | Establishes a predictive model linking chemical structure to biological activity to prioritize synthesis of potent analogues. neuroquantology.com |

| Pharmacophore Modeling | Identifies key chemical features for activity, enabling the discovery of novel and diverse chemical scaffolds. nih.gov |

| AI / Machine Learning | Utilizes advanced algorithms for multi-property optimization, predicting potency, selectivity, and ADMET properties to accelerate lead optimization. mdpi.com |

By integrating these computational strategies, researchers can explore the chemical space around this compound in a highly efficient and targeted manner, significantly increasing the probability of developing a truly optimized lead compound.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(5-chloro-2-methoxyphenyl)isonicotinamide, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The compound is typically synthesized via coupling reactions between isonicotinic acid derivatives and 5-chloro-2-methoxyaniline. For example, sulfonamide analogs (e.g., N-(5-chloro-2-methoxyphenyl)benzenesulfonamide) are synthesized using benzenesulfonyl chloride and 5-chloro-2-methoxyaniline in the presence of aqueous sodium carbonate at room temperature, yielding 71% after recrystallization . Optimization strategies include adjusting stoichiometry, solvent choice (e.g., DMF for solubility), and catalyst use (e.g., KI for nucleophilic substitutions) .

Q. How can the structural identity of this compound be confirmed?

- Methodological Answer : Use single-crystal X-ray diffraction (SCXRD) to resolve bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonds, π-π stacking). For sulfonamide analogs, SCXRD revealed N–H···O hydrogen bonds forming R₂²(8) dimeric motifs and C–H···O interactions stabilizing the crystal lattice . Complementary techniques include NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and IR spectroscopy to validate functional groups like sulfonamide or amide linkages .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

- Methodological Answer : Screen for antimicrobial activity using broth microdilution assays (MIC determination against Gram-positive/negative bacteria) . For anticancer potential, employ cell viability assays (e.g., MTT) on cancer cell lines, noting IC₅₀ values. Include positive controls (e.g., doxorubicin) and validate results with dose-response curves .

Advanced Research Questions

Q. How do substituent modifications (e.g., chloro, methoxy) influence the compound’s pharmacological profile?

- Methodological Answer : Conduct structure-activity relationship (SAR) studies by synthesizing analogs with varying substituents. For example, replacing the methoxy group with ethoxy or halogens (e.g., fluoro) alters electronic properties and binding affinity. Compare bioactivity data (e.g., IC₅₀ in kinase inhibition assays) to identify critical pharmacophores. RAF inhibitors with trifluoromethyl substitutions showed enhanced selectivity in RAS-mutant cancers .

Q. What computational approaches are suitable for predicting binding modes with target proteins?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., cytochrome P450 isoforms or RAF kinases). Validate predictions with molecular dynamics (MD) simulations to assess binding stability. For sulfonamides, prioritize residues involved in hydrogen bonding (e.g., backbone amides) and hydrophobic pockets accommodating aromatic rings .

Q. How can conflicting bioactivity data between in vitro and in vivo models be resolved?

- Methodological Answer : Investigate pharmacokinetic factors (e.g., metabolic stability via liver microsome assays) and solubility (shake-flask method). If in vitro activity does not translate in vivo, consider prodrug strategies (e.g., esterification of polar groups) or nanoformulation to enhance bioavailability . Cross-validate with proteomic profiling to identify off-target effects .

Q. What strategies mitigate time-dependent inhibition (TDI) of cytochrome P450 enzymes by this compound?

- Methodological Answer : Introduce metabolically stable substituents (e.g., deuterium or fluorine) at vulnerable sites (e.g., para-methoxy groups). Use TDI assays (e.g., IC₅₀ shift after pre-incubation with NADPH) to assess mechanism-based inactivation. Alternatively, modify the scaffold to reduce lipophilicity (clogP <3) via substituent truncation or polar group addition .

Data Analysis and Optimization

Q. How should researchers address low crystallinity during X-ray structure determination?

- Methodological Answer : Optimize crystallization conditions using solvent vapor diffusion (e.g., DCM/methanol mixtures) or temperature gradients. For sulfonamides, slow evaporation from ethanol yielded diffraction-quality crystals. If disorder persists, employ twin refinement or high-pressure cooling to improve data resolution .

Q. What analytical methods resolve discrepancies in purity assessments (HPLC vs. NMR)?

- Methodological Answer : Combine orthogonal techniques:

- HPLC-DAD/ELSD : Quantify major/minor peaks using a C18 column (ACN/water gradient).

- ¹H NMR : Integrate residual solvent or impurity signals (e.g., DMSO at 2.5 ppm).

- Elemental Analysis : Verify C/H/N ratios within 0.4% of theoretical values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.